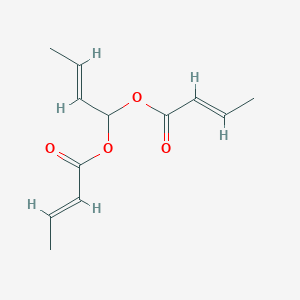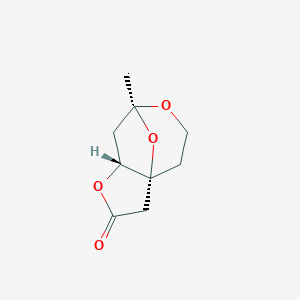![molecular formula C10H16Cl2O4 B157439 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- CAS No. 1606-83-3](/img/structure/B157439.png)
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bis(3-chloro-2-hydroxypropyl) butyne-1,4-diol and is a type of diol that contains both hydroxyl and chloro groups. In
科学的研究の応用
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] has various potential applications in scientific research. One of the most significant applications is in the field of polymer chemistry. This compound can be used as a cross-linking agent for the synthesis of various types of polymers. It can also be used as a coupling agent for the synthesis of functionalized polymers. Additionally, this compound has been used in the synthesis of dendrimers, which are highly branched polymers that have potential applications in drug delivery and other fields.
作用機序
The mechanism of action of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is not well understood. However, it is believed that the chloro groups in this compound can form hydrogen bonds with other molecules, leading to the formation of cross-links between polymers. This cross-linking can improve the mechanical properties of polymers and make them more resistant to degradation.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. However, further research is needed to fully understand the potential health effects of this compound.
実験室実験の利点と制限
One of the main advantages of using 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] in lab experiments is its ability to cross-link polymers, which can improve their mechanical properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that it can be difficult to control the degree of cross-linking, which can lead to inconsistent results in experiments.
将来の方向性
There are numerous future directions for research on 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. One potential direction is the synthesis of new polymers using this compound as a cross-linking agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug delivery and tissue engineering. Finally, there is a need for more studies to determine the potential health effects of this compound.
In conclusion, 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound with significant potential in various scientific research fields. Its ability to cross-link polymers makes it a valuable tool in polymer chemistry, and its potential applications in drug delivery and tissue engineering make it an exciting area for future research. However, further studies are needed to fully understand the mechanism of action and potential health effects of this compound.
合成法
The synthesis of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 3-chloro-2-hydroxypropyltrimethylammonium chloride with butynediol. This reaction produces the desired compound, which is then purified using various techniques such as column chromatography or recrystallization.
特性
CAS番号 |
1606-83-3 |
|---|---|
製品名 |
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- |
分子式 |
C10H16Cl2O4 |
分子量 |
271.13 g/mol |
IUPAC名 |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)but-2-ynoxy]propan-2-ol |
InChI |
InChI=1S/C10H16Cl2O4/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-10,13-14H,3-8H2 |
InChIキー |
FPNVDCLFXCGXLH-UHFFFAOYSA-N |
SMILES |
C(C#CCOCC(CCl)O)OCC(CCl)O |
正規SMILES |
C(C#CCOCC(CCl)O)OCC(CCl)O |
その他のCAS番号 |
1606-83-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



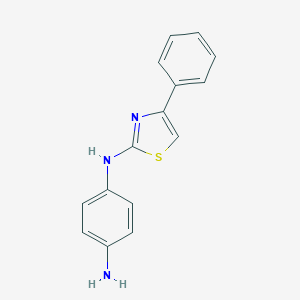
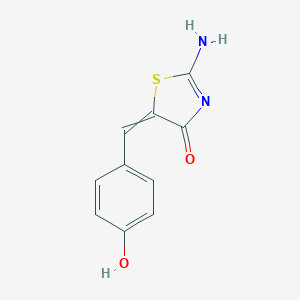
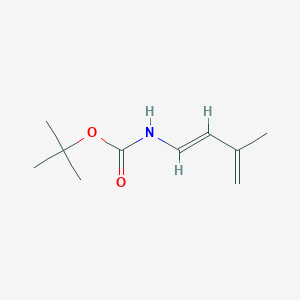
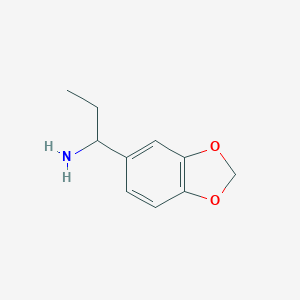
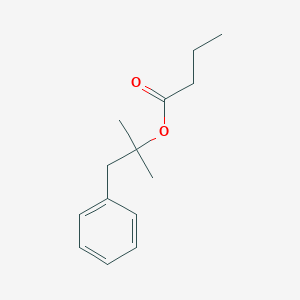
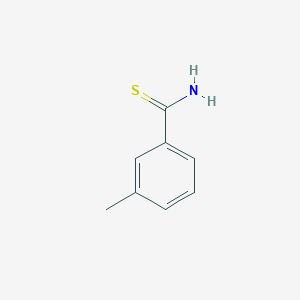
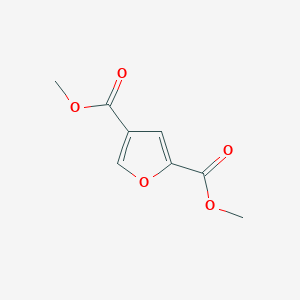
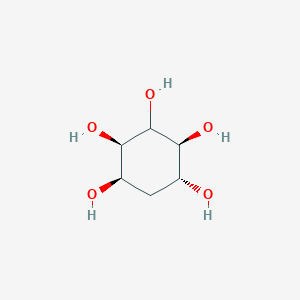
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
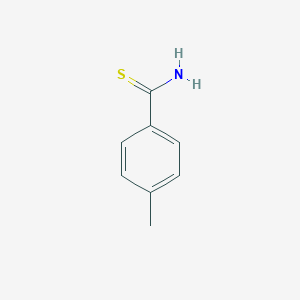
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

